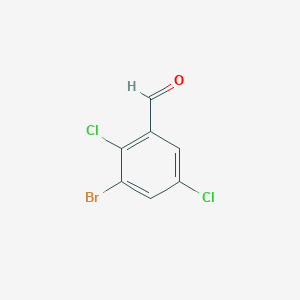

3-Bromo-2,5-dichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQXLCZBCGWOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde

Introduction

3-Bromo-2,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in advanced organic synthesis.[1] Its unique substitution pattern, featuring three electron-withdrawing halogen atoms and an aldehyde group, imparts specific reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1823608-01-0 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrCl₂O | [2] |

| Molecular Weight | 253.90 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| Predicted Boiling Point | 294.8 ± 35.0 °C | |

| Predicted Density | 1.798 ± 0.06 g/cm³ | |

| InChI Key | OFQXLCZBCGWOPK-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Infrared (IR) spectroscopy is instrumental in confirming the presence of key functional groups in this compound. The IR spectrum is notably characterized by a strong absorption band around 1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration of the aldehyde group.[1]

Mass spectrometry data would likely show fragment ions corresponding to the loss of the formyl group ([M-CHO]⁺), a bromine atom ([M-Br]⁺), and a chlorine atom ([M-Cl]⁺).[1]

Synthesis and Reactivity

Synthesis Pathway

A prominent method for the synthesis of this compound involves a multi-step process starting from a substituted aniline, utilizing a diazonium salt intermediate.[1] This approach allows for the precise, regioselective introduction of the bromo and aldehyde functionalities. The synthesis typically commences with the diazotization of 2,3-dichloroaniline hydrochloride at low temperatures (2-7°C) using sodium nitrite in an acidic medium.[1]

Caption: Synthesis of this compound via a diazonium salt.

Reactivity Profile

The reactivity of this compound is largely dictated by the aldehyde group and the heavily substituted aromatic ring.

-

Electrophilic Aromatic Substitution: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the aldehyde group, which collectively reduce the electron density of the ring.[1]

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromo-2,5-dichlorobenzoic acid, using strong oxidizing agents.[1] This is a common transformation for aldehydes and provides a route to another class of useful intermediates.[1]

-

Nucleophilic Addition: The aldehyde's carbonyl carbon is susceptible to nucleophilic attack, allowing for a variety of addition reactions.

Caption: Key reactions of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning several areas of chemical research and development.

-

Pharmaceutical Synthesis: In medicinal chemistry, this compound is a valuable precursor for synthesizing potential drug candidates.[1] Halogenated aromatic compounds are integral to the structure of many pharmaceuticals, and the specific arrangement of halogens on this benzaldehyde can be a key determinant of a molecule's biological activity.[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it serves as an important intermediate in the agrochemical industry for the synthesis of pesticides and herbicides.[1]

-

Building Block for Complex Molecules: Its primary role is as a foundational building block for creating more intricate organic molecules for use in materials science and specialty chemical production.[1]

Caption: Applications of this compound.

Experimental Protocols

Synthesis of this compound via Diazonium Salt

This protocol is a generalized representation based on established chemical principles for diazotization reactions.

-

Preparation: Dissolve 2,3-dichloroaniline hydrochloride in an acidic aqueous solution (e.g., HCl) in a reaction vessel. Cool the mixture to between 2°C and 7°C using an ice bath.[1]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution. Maintain the temperature below 7°C throughout the addition to ensure the stability of the resulting diazonium salt.[1]

-

Sandmeyer-type Reaction: In a separate vessel, prepare a solution of copper(I) bromide or another suitable bromine source. Slowly add the cold diazonium salt solution to this vessel. Nitrogen gas will evolve as the diazonium group is replaced by bromine.

-

Formylation (Gattermann-Koch or similar): The resulting brominated intermediate would then undergo a formylation reaction to introduce the aldehyde group at the desired position, yielding this compound.

-

Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as recrystallization or column chromatography to yield the final product.

Oxidation to 3-Bromo-2,5-dichlorobenzoic Acid

This is a general protocol for the oxidation of an aldehyde.

-

Setup: Dissolve this compound in a suitable solvent (e.g., acetone or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Oxidation: Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate or Jones reagent) to the flask. The reaction may be exothermic, so cooling may be necessary to maintain control.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under vacuum. Further purification can be achieved by recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not detailed in the provided search results, related halogenated benzaldehydes are classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Irritation: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6][7]

-

Corrosivity: Some related compounds cause severe skin burns and eye damage.[7][8]

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][8] Keep containers tightly closed.[6][8]

References

- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1823608-01-0 [chemicalbook.com]

- 4. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]

- 5. halochem.com [halochem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,5-dichlorobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Bromo-2,5-dichlorobenzaldehyde. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document consolidates key identification data, physico-chemical properties, and spectroscopic characterization details into structured tables. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis and employs visual diagrams to illustrate key chemical pathways and relationships.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring substituted with one bromine atom, two chlorine atoms, and a formyl (aldehyde) group. This specific arrangement of electron-withdrawing groups significantly influences its chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 1823608-01-0[1][2][3][4][5] |

| Molecular Formula | C₇H₃BrCl₂O[2][3][4][5] |

| Molecular Weight | 253.91 g/mol [2][4][5] |

| InChI Key | OFQXLCZBCGWOPK-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)Cl)Br)Cl[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid |

| Purity (Typical) | ≥95%[3] |

| Boiling Point | 294.8 ± 35.0 °C (Predicted)[4] |

| Density | 1.798 ± 0.06 g/cm³ (Predicted)[4] |

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, complemented by computational analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present. The spectrum is dominated by a strong absorption band for the carbonyl (C=O) group of the aldehyde.[1] Other characteristic vibrations confirm the aromatic and halogenated structure.[1]

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch (Aldehyde) | ~1700[1] | Strong, sharp absorption characteristic of an aromatic aldehyde. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak absorptions. |

| C-H Stretch (Aldehyde) | 2900-2800, 2800-2700 | Two weak bands, characteristic of the aldehyde C-H bond. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands of varying intensity. |

| C-Cl Stretch | 800-600 | Strong absorptions. |

| C-Br Stretch | 750-500 | Strong absorptions, may overlap with C-Cl region.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aldehyde) | 9.5 - 10.5[1] | Singlet | Highly deshielded proton of the formyl group. |

| ¹H (Aromatic) | 7.0 - 8.0[1] | Doublets | Two distinct signals for the two protons on the aromatic ring. |

| ¹³C (Carbonyl) | 185 - 200[1] | Singlet | Characteristic signal for the aldehyde carbonyl carbon. |

| ¹³C (Aromatic) | 120 - 140[1] | Multiple Signals | Six distinct signals for the aromatic carbons, with shifts influenced by the halogen substituents. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and analyze the fragmentation pattern, which aids in structural confirmation.[1] The presence of one bromine and two chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion peak [M]⁺.

Table 5: Expected Fragments in Mass Spectrometry

| Fragment Ion | Description |

| [M]⁺ | Molecular ion peak. |

| [M-H]⁺ | Loss of a hydrogen atom. |

| [M-CHO]⁺ | Loss of the formyl group.[1] |

| [M-Br]⁺ | Loss of the bromine atom.[1] |

| [M-Cl]⁺ | Loss of a chlorine atom.[1] |

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound.[1][6] These methods can predict optimized molecular geometries, electron distribution, and spectroscopic parameters, providing a deeper understanding that complements experimental data.[1]

Synthesis and Reactivity

Synthetic Pathway

A prominent method for the synthesis of this compound involves a multi-step process starting from a substituted aniline, such as 2,3-dichloroaniline.[1] The key step is the formation of a diazonium salt intermediate, which allows for the regioselective introduction of the bromo and aldehyde groups.[1]

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups.

-

Aromatic Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. This is due to the potent electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the aldehyde group, which collectively reduce the electron density of the ring.[1]

-

Aldehyde Group: The aldehyde group is susceptible to oxidation. Treatment with strong oxidizing agents readily converts the aldehyde to the corresponding carboxylic acid, 3-bromo-2,5-dichlorobenzoic acid.[1][6]

Caption: Oxidation of the aldehyde functional group.

Applications in Research and Development

The primary role of this compound in chemistry is as a versatile building block for constructing more complex organic molecules.[1][5] Its unique substitution pattern is leveraged in medicinal and agrochemical research.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of potential drug candidates. The halogenated aromatic scaffold is a common feature in many bioactive compounds.[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is a precursor for synthesizing new pesticides and herbicides. The specific arrangement and type of halogens on the benzaldehyde ring can be a critical determinant of a molecule's biological activity against pests.[1]

Caption: Application flow from building block to complex molecules.

Experimental Protocols

General Synthesis Protocol (via Diazonium Salt)

This protocol is a generalized representation based on the diazotization of an aniline derivative.[1]

-

Diazotization: Dissolve the starting aniline (e.g., 2,3-dichloroaniline hydrochloride) in an acidic aqueous solution (e.g., HCl). Cool the mixture to 2-7°C in an ice-salt bath.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 7°C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

Sandmeyer-type Reaction: In a separate flask, prepare the necessary reagents for the introduction of the bromine and formyl groups. The specific reaction (e.g., Gattermann, Gattermann-Koch) will determine the reagents and catalyst (e.g., copper(I) bromide).

-

Slowly add the cold diazonium salt solution to the reaction mixture from step 4, controlling any gas evolution.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield pure this compound.

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

NMR: Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or analyze directly via Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Acquisition: Acquire spectra on calibrated spectrometers according to standard operating procedures.

-

Data Analysis: Process the raw data (e.g., Fourier transform, baseline correction) and analyze the spectra to confirm the structure, comparing observed data with predicted values and literature data for similar compounds.

Safety and Handling

This compound, like many halogenated aromatic aldehydes, requires careful handling in a laboratory setting.[1]

Table 6: Safety and Handling Precautions

| Precaution | Guideline |

| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][7] |

| Ventilation | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][8] |

| Handling | Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation.[8] Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly closed, airtight container in a cool, dry, and well-ventilated area, away from light.[1][3][8] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8] |

References

- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2,5-dichlorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in the fields of pharmaceutical and agrochemical research.

Chemical Identity and Synonyms

The compound with the chemical structure featuring a bromine atom at the 3-position, and chlorine atoms at the 2- and 5-positions of a benzaldehyde ring is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. This nomenclature precisely describes the arrangement of the substituents on the aromatic ring.

In addition to its formal IUPAC name, this compound is referenced in chemical literature and commercial catalogs by several synonyms and identifiers. These are crucial for comprehensive literature searches and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1823608-01-0[1] |

| PubChem CID | 118797007[1] |

| Molecular Formula | C7H3BrCl2O[1] |

| InChI | InChI=1S/C7H3BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H[1] |

| InChIKey | OFQXLCZBCGWOPK-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1C=O)Cl)Br)Cl[1] |

| Depositor-Supplied Synonyms | MFCD28166251, SCHEMBL28275299, CS-0193689, E93425[1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for its handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 253.90 g/mol | PubChem[1] |

| Monoisotopic Mass | 251.87443 Da | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 251.87443 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 153 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

A prominent and regioselective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from a substituted aniline. The following protocol is adapted from a similar synthesis of a fluorinated analogue and is expected to yield the desired product with high efficiency[2].

Starting Material: 2,5-dichloroaniline

Overall Reaction Scheme:

References

physical and chemical properties of 3-Bromo-2,5-dichlorobenzaldehyde

An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic aldehyde that serves as a key intermediate and building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde group and three halogen substituents (one bromine and two chlorine atoms) on the benzene ring, offers a versatile platform for the synthesis of more complex molecules. The electron-withdrawing properties of the halogens and the aldehyde group significantly influence the reactivity of the aromatic ring and the carbonyl group.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with its synthetic methodologies, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.[2]

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1823608-01-0 | [1][2][5] |

| Molecular Formula | C₇H₃BrCl₂O | [5] |

| Molecular Weight | 253.91 g/mol | [6][7] |

| IUPAC Name | This compound | [3][5] |

| Appearance | Solid, white to light yellow powder | [3][4] |

| Boiling Point | 294.8 ± 35.0 °C (Predicted) | |

| Density | 1.798 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Data not available. (Related compound 3-Bromo-5-chlorobenzaldehyde: 69.0-73.0 °C) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR | Aldehyde proton: 9.5-10.5 ppm (singlet)Aromatic protons: 7.0-8.0 ppm[2] |

| ¹³C NMR | Carbonyl carbon: 185-200 ppmAromatic carbons: 120-140 ppm[2] |

| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch, strong)>3000 cm⁻¹ (Aromatic C-H stretch)~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch)~1600-1450 cm⁻¹ (Aromatic C=C stretch)~800-600 cm⁻¹ (C-Cl stretch)~700-500 cm⁻¹ (C-Br stretch)[2] |

| Mass Spectrometry | High-resolution mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight.[2] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several routes. A prominent method involves the electrophilic bromination of 2,5-dichlorobenzaldehyde. The existing chlorine atoms on the ring direct the incoming bromine electrophile.[2] Computational studies suggest that the chlorine at the C2 position has a significant ortho-directing effect, guiding the bromine to the C3 position.[2]

Another key synthetic pathway utilizes a diazonium salt intermediate.[2] This multi-step process typically begins with the diazotization of 2,3-dichloroaniline hydrochloride at low temperatures (2-7°C) using sodium nitrite in an acidic medium.[2] The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to introduce the bromine atom onto the aromatic ring.[2]

References

- 1. This compound | 1823608-01-0 [chemicalbook.com]

- 2. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 3. This compound | 1823608-01-0 [sigmaaldrich.com]

- 4. 3-Bromo-5-chlorobenzaldehyde 188813-05-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 1823608-01-0 | AChemBlock [achemblock.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-2,5-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers a framework for recording and comparing solubility data.

Theoretical Solubility Profile

This compound (C₇H₃BrCl₂O) is a substituted aromatic aldehyde.[2][3][4] Its molecular structure, characterized by a polar carbonyl group and a largely nonpolar dichlorobromobenzene ring, dictates its solubility behavior. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents and be poorly soluble in water.[5][6]

The parent compound, benzaldehyde, is miscible with alcohol, ether, and oils, while being only slightly soluble in water.[7] The halogen substituents on the benzene ring of this compound increase its molecular weight and may slightly alter its polarity, but the overall expectation of good solubility in organic solvents remains.

Expected Solubility in Common Organic Solvents:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Ethers such as diethyl ether and tetrahydrofuran (THF), and esters like ethyl acetate are also likely to be effective solvents.

-

Moderate Solubility: Expected in alcohols such as methanol, ethanol, and isopropanol.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes and in water.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spec | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

This is a widely used and straightforward method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a rotating wheel in a temperature-controlled bath is ideal.[8]

-

Separation: Allow the undissolved solid to settle. A centrifugation step can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

This method is suitable if the compound has a chromophore and does not require large amounts of material.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining solubility, especially in complex mixtures.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to create a calibration curve (Peak Area vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Dilute a known volume of the clear supernatant with the solvent to a concentration within the calibration range.

-

Analysis: Inject the diluted sample into the HPLC and record the peak area corresponding to the compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by a quantitative analysis technique.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding and practical protocols for determining the solubility of this compound. Accurate solubility data is critical for process development, formulation, and various applications in research and industry.

References

- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 2. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1823608-01-0 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde from 2,5-dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-2,5-dichlorobenzaldehyde, a valuable building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The synthesis commences from the readily available starting material, 2,5-dichlorotoluene. Two primary synthetic routes are explored: the direct bromination of the aromatic ring followed by oxidation of the methyl group, and the initial oxidation of the methyl group to an aldehyde followed by aromatic bromination. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction workflows.

Synthetic Pathways

The conversion of 2,5-dichlorotoluene to this compound can be strategically approached through two distinct routes. The selection of a particular pathway may be influenced by factors such as reagent availability, desired purity, and scalability.

-

Route 1: Bromination followed by Oxidation. This pathway involves the initial electrophilic aromatic substitution to introduce a bromine atom onto the 2,5-dichlorotoluene ring, followed by the oxidation of the benzylic methyl group to an aldehyde.

-

Route 2: Oxidation followed by Bromination. In this alternative approach, the methyl group of 2,5-dichlorotoluene is first oxidized to an aldehyde, yielding 2,5-dichlorobenzaldehyde. This intermediate is then subjected to electrophilic aromatic bromination to afford the final product. The existing chloro and aldehyde substituents direct the incoming bromine to the desired 3-position.[1]

The following diagram illustrates these two potential synthetic routes.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Route 1: Bromination Followed by Oxidation

Step 1: Synthesis of 3-Bromo-2,5-dichlorotoluene

The regioselectivity of the electrophilic aromatic bromination of 2,5-dichlorotoluene is governed by the directing effects of the two chlorine atoms and the methyl group. While halogens are deactivating, they are ortho- and para-directors.[1] The methyl group is an activating ortho-, para-director. The combined directing effects will influence the position of bromination.

Experimental Protocol: Electrophilic Aromatic Bromination

A general procedure for electrophilic aromatic bromination using N-bromosuccinimide (NBS) is as follows:

-

To a solution of 2,5-dichlorotoluene (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[2]

-

Allow the resulting mixture to warm to room temperature and stir overnight.[2]

-

Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| 2,5-dichlorotoluene | 1.0 | Starting material |

| N-bromosuccinimide | 1.0 | Brominating agent |

| Acetonitrile | - | Solvent |

Table 1: Reagents for the bromination of 2,5-dichlorotoluene.

Step 2: Synthesis of this compound

The selective oxidation of the methyl group of 3-Bromo-2,5-dichlorotoluene to an aldehyde can be achieved using various methods. A catalytic system employing TEMPO and a cobalt salt with sodium hypochlorite as the oxidant is an effective approach for benzylic oxidation.[3]

Experimental Protocol: Benzylic Oxidation

-

In a reaction vessel, combine 3-Bromo-2,5-dichlorotoluene (1 mmol), TEMPO (0.01 mmol), and Co(OAc)₂ (0.01 mmol) in dichloromethane.[3]

-

Add an aqueous solution of sodium hypochlorite (NaClO) while maintaining the pH at approximately 8.3.[3]

-

Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.

| Reactant/Reagent | Molar Ratio | Role |

| 3-Bromo-2,5-dichlorotoluene | 1.0 | Substrate |

| TEMPO | 0.01 | Catalyst |

| Co(OAc)₂ | 0.01 | Co-catalyst |

| NaClO | Excess | Oxidant |

| Dichloromethane | - | Solvent |

Table 2: Reagents for the benzylic oxidation of 3-Bromo-2,5-dichlorotoluene.

Route 2: Oxidation Followed by Bromination

Step 1: Synthesis of 2,5-dichlorobenzaldehyde

The direct oxidation of 2,5-dichlorotoluene to 2,5-dichlorobenzaldehyde can be performed using catalytic systems in the presence of an oxidizing agent.

Experimental Protocol: Oxidation of 2,5-dichlorotoluene

A procedure for the oxidation of a substituted toluene using a cobalt, molybdenum, and bromine catalytic system with hydrogen peroxide as the oxidant is described in the patent literature for a related compound and can be adapted.[4]

-

Prepare a solution of 2,5-dichlorotoluene, cobalt acetate, and sodium molybdate in acetic acid.[4]

-

Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid.[4]

-

In a suitable reactor, combine the two solutions at a controlled temperature (e.g., 105 °C).[4]

-

After the reaction is complete, cool the mixture and quench with a suitable solvent like dichloromethane.[4]

-

Extract the product, wash the organic phase, and remove the solvent.

-

Purify the crude 2,5-dichlorobenzaldehyde by distillation or column chromatography.

| Reactant/Reagent | Molar Ratio (relative to toluene) | Role |

| 2,5-dichlorotoluene | 1.0 | Starting material |

| Cobalt acetate | ~0.015 | Catalyst |

| Sodium molybdate | ~0.015 | Co-catalyst |

| Sodium bromide | ~0.015 | Co-catalyst |

| Hydrogen peroxide | ~2.0 | Oxidant |

| Acetic acid | - | Solvent |

Table 3: Reagents for the oxidation of 2,5-dichlorotoluene.

Step 2: Synthesis of this compound

The bromination of 2,5-dichlorobenzaldehyde is directed by the existing substituents. The chlorine at C2 and the aldehyde group will influence the position of the incoming bromine. The chlorine at C2 is an ortho-, para-director, and the aldehyde is a meta-director. The ortho-directing effect of the chlorine at C2 is a significant factor in guiding the bromine to the C3 position.[1]

Experimental Protocol: Bromination of 2,5-dichlorobenzaldehyde

A general method for the bromination of a substituted benzaldehyde using bromine and a Lewis acid catalyst can be adapted.

-

To a mixture of 1,2-dichloroethane and aluminum chloride (catalyst), add 2,5-dichlorobenzaldehyde over a period of time at a controlled temperature (e.g., 40 °C).

-

Add bromine dropwise to the mixture over several hours at the same temperature.

-

Stir the mixture for an additional period to ensure the reaction goes to completion.

-

Quench the reaction by pouring it into ice water.

-

Separate the organic phase, wash it sequentially with water, a dilute aqueous solution of sodium carbonate, and finally with water.

-

Recover the solvent and purify the resulting this compound by distillation under reduced pressure.

| Reactant/Reagent | Molar Ratio (relative to aldehyde) | Role |

| 2,5-dichlorobenzaldehyde | 1.0 | Substrate |

| Bromine | 1.0 - 1.1 | Brominating agent |

| Aluminum chloride | Catalytic | Lewis acid catalyst |

| 1,2-dichloroethane | - | Solvent |

Table 4: Reagents for the bromination of 2,5-dichlorobenzaldehyde.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the key steps in the synthesis.

Conclusion

This technical guide outlines two viable synthetic strategies for the preparation of this compound from 2,5-dichlorotoluene. Both routes, involving either initial bromination followed by oxidation or vice versa, offer distinct advantages and challenges. The provided experimental protocols, based on established chemical transformations, serve as a foundation for further optimization and scale-up in a research and development setting. The choice of the optimal route will depend on specific laboratory capabilities and project requirements. Careful consideration of reaction conditions, particularly for regioselectivity in the bromination step and selectivity in the oxidation step, is crucial for achieving high yields and purity of the target compound.

References

- 1. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]

- 4. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

electrophilic aromatic substitution on dichlorobenzaldehyde

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Principles: Substituent Effects in Dichlorobenzaldehyde

The regiochemical outcome of an electrophilic aromatic substitution reaction on a dichlorobenzaldehyde ring is determined by the cumulative effects of its three substituents: two chlorine atoms and a formyl group.

-

Formyl Group (-CHO): The aldehyde group is a powerful deactivating group. It withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

-

Chloro Group (-Cl): Halogens such as chlorine are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M). This resonance donation enriches the electron density specifically at the ortho and para positions. Consequently, chlorine is an ortho, para-director, despite being a deactivating group.[1][2][3]

When these competing effects are present, the position of substitution is determined by the strongest directing influence and steric accessibility. The overall reactivity of the dichlorobenzaldehyde ring is significantly lower than that of benzene, often requiring more forcing conditions for electrophilic substitution to occur.

Nitration of Dichlorobenzaldehydes

Nitration is a canonical EAS reaction involving the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Regioselectivity and Experimental Data

The substitution pattern is dictated by the directing effects of the substituents and steric hindrance. For most isomers, the substitution is predicted to occur at the position that is least sterically hindered and activated by the chloro groups while being meta to the formyl group.

One experimentally verified example is the nitration of 2,6-dichlorobenzaldehyde. The two ortho chlorine atoms sterically hinder the adjacent positions (3 and 5). The formyl group directs meta (positions 3 and 5), while the chlorine atoms direct ortho (positions 3 and 5) and para (position 4). The combined electronic and steric effects strongly favor substitution at the para position (position 4).[4][5]

| Starting Isomer | Reagents | Conditions | Product(s) | Yield (%) | Reference |

| 2,6-Dichlorobenzaldehyde | HNO₃, H₂SO₄, K₂Cr₂O₇ | Ultrasonication (75 min) | 2,6-Dichloro-4-nitrobenzaldehyde | 84% | [4][5] |

| 2,6-Dichlorobenzaldehyde | HNO₃, H₂SO₄, K₂Cr₂O₇ | Conventional (100 min) | 2,6-Dichloro-4-nitrobenzaldehyde | 79% | [4][5] |

Predicted Regioselectivity for Other Isomers

For other isomers, where specific experimental data is sparse, the major product can be predicted by analyzing the directing effects.

| Starting Isomer | Most Activated/Least Deactivated Position(s) | Predicted Major Product |

| 2,3-Dichlorobenzaldehyde | Position 5 (ortho to 3-Cl, para to 2-Cl) | 2,3-Dichloro-5-nitrobenzaldehyde |

| 2,4-Dichlorobenzaldehyde | Position 5 (ortho to 4-Cl, meta to 2-Cl & -CHO) | 2,4-Dichloro-5-nitrobenzaldehyde |

| 2,5-Dichlorobenzaldehyde | Position 4 or 6 (ortho/para to Cl, meta to -CHO) | Mixture of 2,5-dichloro-4-nitrobenzaldehyde and 2,5-dichloro-6-nitrobenzaldehyde |

| 3,4-Dichlorobenzaldehyde | Position 5 (ortho to 4-Cl, meta to 3-Cl & -CHO) | 3,4-Dichloro-5-nitrobenzaldehyde |

| 3,5-Dichlorobenzaldehyde | Position 2 or 6 (ortho to both Cl groups) | 3,5-Dichloro-2-nitrobenzaldehyde |

Experimental Protocol: Nitration of 2,6-Dichlorobenzaldehyde

This protocol is adapted from general procedures for aromatic nitration and specific literature findings.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dichlorobenzaldehyde (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the aldehyde in sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.

-

Work-up: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Further wash with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.

-

Purification: Dry the crude product. Recrystallize the solid from ethanol to yield pure 2,6-dichloro-4-nitrobenzaldehyde.

Halogenation, Sulfonation, and Friedel-Crafts Acylation

Experimental data for other EAS reactions on dichlorobenzaldehydes is limited in the public domain. The high degree of deactivation of the ring makes these reactions challenging, particularly Friedel-Crafts reactions. The predicted outcomes are based on the established directing effects.

Predicted Regioselectivity

The table below summarizes the predicted major products for bromination, a representative halogenation reaction. The regioselectivity for chlorination and iodination is expected to be similar, while sulfonation would also follow these patterns. Friedel-Crafts reactions are generally not feasible on such deactivated rings.[6]

| Starting Isomer | Predicted Major Bromination Product | Rationale |

| 2,3-Dichlorobenzaldehyde | 5-Bromo-2,3-dichlorobenzaldehyde | Substitution at the position activated by both Cl groups (para to 2-Cl, ortho to 3-Cl). |

| 2,4-Dichlorobenzaldehyde | 5-Bromo-2,4-dichlorobenzaldehyde | Substitution ortho to the 4-Cl and meta to the 2-Cl and -CHO groups. |

| 2,5-Dichlorobenzaldehyde | 6-Bromo-2,5-dichlorobenzaldehyde | Substitution ortho to the 5-Cl and para to the 2-Cl, avoiding steric hindrance. |

| 3,4-Dichlorobenzaldehyde | 5-Bromo-3,4-dichlorobenzaldehyde | Substitution ortho to the 4-Cl and meta to the 3-Cl and -CHO groups. |

| 3,5-Dichlorobenzaldehyde | 2-Bromo-3,5-dichlorobenzaldehyde | Substitution at the highly activated position ortho to both Cl groups. |

General Experimental Protocol: Bromination

Materials:

-

Dichlorobenzaldehyde isomer

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (anhydrous)

-

Sodium bisulfite or Sodium thiosulfate solution (10%)

-

Sodium bicarbonate (Saturated Solution)

-

Brine

Procedure:

-

Setup: To a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add the dichlorobenzaldehyde isomer (1.0 eq) and anhydrous DCM.

-

Catalyst: Add the Lewis acid catalyst, FeBr₃ (0.1 eq).

-

Bromine Addition: In the dropping funnel, place a solution of bromine (1.05 eq) in DCM. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should discharge as it reacts.

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for these deactivated substrates.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium bisulfite solution (to remove excess Br₂), saturated sodium bicarbonate solution, water, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of dichlorobenzaldehydes is a synthetically challenging but important transformation. The regiochemical outcomes are dictated by a nuanced balance between the meta-directing, deactivating formyl group and the ortho, para-directing, deactivating chloro groups, further complicated by steric factors. While experimental data is scarce for many isomers and reaction types, a solid understanding of these fundamental principles allows for the rational prediction of major products. The nitration of 2,6-dichlorobenzaldehyde to its 4-nitro derivative stands as a well-documented example of these principles in action. This guide provides both the theoretical foundation and practical frameworks necessary for researchers to successfully design and execute EAS reactions on this important class of aromatic intermediates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-2,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-Bromo-2,5-dichlorobenzaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science due to the interplay of the reactive aldehyde and the electronically modified aromatic ring. This document details the principal reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions. It offers detailed experimental protocols for key transformations, presents quantitative data in structured tables, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a precursor in the development of pharmaceuticals and agrochemicals stems from its unique electronic and steric properties.[1] The benzene ring is rendered electron-deficient by the presence of three electron-withdrawing halogen atoms (two chlorine and one bromine) and the aldehyde group itself.[1] This electronic nature deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde group for a variety of nucleophilic transformations. This guide focuses specifically on the reactivity of the carbonyl carbon of the aldehyde, a primary site for molecular diversification.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrCl₂O | --INVALID-LINK-- |

| Molecular Weight | 253.90 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1823608-01-0 | --INVALID-LINK-- |

| IR Spectroscopy (C=O stretch) | ~1700 cm⁻¹ | [1] |

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that readily participates in a variety of chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. A general workflow for a nucleophilic addition reaction is depicted below.

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (3-bromo-2,5-dichlorophenyl)methanol.[1] This transformation is typically achieved with high efficiency using common reducing agents.

| Reactant | Product | Typical Reagents |

| This compound | (3-bromo-2,5-dichlorophenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 3-bromo-2,5-dichlorobenzoic acid, a common transformation for aldehydes.[1] This reaction is generally carried out using strong oxidizing agents.

| Reactant | Product | Typical Reagents |

| This compound | 3-Bromo-2,5-dichlorobenzoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Jones reagent |

Condensation Reactions

The aldehyde functionality is a key participant in various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Reaction with primary amines leads to the formation of imines, which are versatile intermediates in organic synthesis.[1] The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.[1]

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form the corresponding substituted styrenes.

| Reactant 1 | Reactant 2 | Product |

| This compound | Phosphorus Ylide (Ph₃P=CHR) | 1-bromo-3,5-dichloro-2-(alkenyl)benzene |

This condensation reaction with active methylene compounds, such as malonic esters or cyanoacetates, is a powerful tool for C-C bond formation. The reaction is typically base-catalyzed.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Active Methylene Compound (e.g., diethyl malonate) | Base (e.g., piperidine, pyridine) | α,β-unsaturated compound |

Experimental Protocols

The following are representative experimental protocols for key reactions of substituted benzaldehydes. These can be adapted for this compound.

General Protocol for Reduction to (3-bromo-2,5-dichlorophenyl)methanol

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidation to 3-bromo-2,5-dichlorobenzoic acid

-

Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

-

Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.

-

Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Add isopropanol to quench the excess oxidant.

-

Filter the mixture to remove chromium salts.

-

Extract the filtrate with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

General Protocol for Wittig Reaction

-

Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in dry THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

General Protocol for Knoevenagel Condensation

-

To a solution of this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate) (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or pyridine).

-

Reflux the mixture for 4-8 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of complex molecules. The ability to selectively transform the aldehyde group allows for the introduction of diverse pharmacophores and functional moieties. For instance, the resulting alcohols, carboxylic acids, and alkenes can serve as handles for further functionalization in the construction of novel therapeutic agents and functional materials. The halogenated aromatic core is a common feature in many bioactive molecules, contributing to altered metabolic stability and binding affinities.

Conclusion

The aldehyde group of this compound exhibits a rich and versatile reactivity profile. Its susceptibility to nucleophilic attack, ease of oxidation and reduction, and participation in various condensation reactions make it a cornerstone for the synthesis of complex, highly functionalized molecules. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The provided protocols serve as a starting point for the development of novel synthetic routes utilizing this important chemical building block.

References

A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3-Bromo-2,5-dichlorobenzaldehyde. This document outlines its commercial availability, key chemical and physical properties, synthesis methodologies, and its application as a versatile building block in the synthesis of complex organic molecules.

Commercial Availability and Supplier Information

This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to suit laboratory-scale research and development needs. When selecting a supplier, it is crucial to consider the purity of the compound, as impurities can significantly impact the outcome of sensitive synthetic reactions. The following table summarizes information from prominent suppliers.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 1823608-01-0 | 253.91 | ≥95% |

| Benchchem | 1823608-01-0 | 253.9 | Not Specified |

| ChemScene | 1823608-01-0 | 253.91 | Not Specified |

| AChemBlock | 1823608-01-0 | 253.91 | 95% |

| ChemicalBook | 1823608-01-0 | 253.91 | Not Specified |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in experimental work. The data presented below is a compilation from various chemical databases and supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | PubChem[1] |

| Molecular Weight | 253.90 g/mol | PubChem[1] |

| Appearance | Yellow Solid | Thermo Fisher Scientific[2] |

| Melting Point | 18 - 21 °C | Thermo Fisher Scientific[2] |

| Boiling Point (Predicted) | 294.8 ± 35.0 °C | ChemBK[3] |

| Density (Predicted) | 1.798 ± 0.06 g/cm³ | ChemBK[3] |

| XLogP3 | 3.3 | PubChem[1] |

| Flash Point | 96 °C (204.8 °F) | material safety data sheet - 3-bromo benzaldehyde 97%[4] |

| Solubility | Soluble in most organic solvents; decomposes in contact with water. | material safety data sheet - 3-bromo benzaldehyde 97%, Thermo Fisher Scientific[2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. The two most prominent methods involve the diazotization of a substituted aniline followed by a Sandmeyer-type reaction, and the catalytic bromination-oxidation of a substituted toluene.

Synthesis via Diazonium Salt Intermediate

A common and regioselective method for the synthesis of this compound involves the use of a diazonium salt derived from a substituted aniline.[5] This multi-step process allows for the precise introduction of the bromo and aldehyde functionalities.

-

Diazotization: 2,5-dichloroaniline is dissolved in an aqueous acidic solution (e.g., HCl/H₂O) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr) to facilitate the introduction of the bromine atom onto the aromatic ring.

-

Formylation: The resulting 1-bromo-2,5-dichlorobenzene can then be formylated using various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF), to introduce the aldehyde group.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic pathway to this compound via a diazonium salt intermediate.

Synthesis via Catalytic Bromination-Oxidation

An alternative and scalable approach commences with 2,3-dichlorotoluene, involving a two-step process of benzylic bromination followed by oxidation.[5]

-

Benzylic Bromination: 2,3-dichlorotoluene is dissolved in a suitable solvent like 1,2-dichloroethane. A radical initiator, such as azodiisobutyronitrile (AIBN), and bromine (Br₂) are added. The reaction is heated to 70-85 °C. Hydrogen peroxide can be used to regenerate bromine from the HBr byproduct, improving atom economy.

-

Oxidation: The resulting 1-(bromomethyl)-2,3-dichlorobenzene is then oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Work-up and Purification: The reaction mixture is cooled, washed with an aqueous solution of sodium thiosulfate to remove excess bromine, and then with brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound, featuring an aldehyde group and three halogen atoms, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The aldehyde functionality serves as a handle for various transformations, while the halogen atoms can be exploited in cross-coupling reactions to build molecular complexity.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics in oncology and other diseases.[6][7] The halogenated phenyl ring of this compound can serve as a key scaffold in the synthesis of such inhibitors. For instance, the bromine atom can be readily displaced in a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

References

- 1. This compound | C7H3BrCl2O | CID 118797007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. This compound | 1823608-01-0 | Benchchem [benchchem.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-2,5-dichlorobenzaldehyde as a key starting material for the construction of various heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in developing novel molecular entities for applications in medicinal chemistry, materials science, and chemical biology.

Introduction

This compound is a versatile aromatic aldehyde featuring a unique substitution pattern of three electron-withdrawing halogen atoms. This electronic configuration significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. The aldehyde group serves as a primary electrophilic site for nucleophilic addition and condensation reactions, making it an ideal anchor point for building complex molecular architectures.[1] The presence of bromo and chloro substituents provides opportunities for further functionalization through cross-coupling reactions and modulates the physicochemical properties of the resulting compounds, such as thermal stability and electronic characteristics.[1] This makes this compound a valuable building block for generating libraries of novel heterocyclic compounds for drug discovery and materials science.

General Reactivity and Synthetic Pathways

The primary mode of reactivity for this compound in heterocyclic synthesis involves the aldehyde functional group. It readily undergoes condensation reactions with various nucleophiles, particularly those containing primary amine groups, to form imine (Schiff base) intermediates. These imines are pivotal for the subsequent construction of nitrogen-containing heterocycles.[1] Additionally, the aldehyde can participate in multi-component reactions and aldol-type condensations, leading to a diverse array of cyclic structures.

Caption: General synthetic pathways using this compound.

Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone). This protocol adapts the general principle for the use of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) and a suitable 2-aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 eq.) in ethanol or a similar polar solvent.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the target quinoline derivative.

Caption: Workflow for the Friedländer synthesis of quinolines.

Application Note 2: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, multi-component reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological importance.

Experimental Protocol:

-

Reaction Setup: Combine this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃, or BF₃·OEt₂).

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for several hours (2-24 h), monitoring by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product is often of high purity. If necessary, further purify by recrystallization from ethanol to obtain the desired dihydropyrimidinone.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Yields are highly dependent on the specific substrates and catalysts used and must be determined empirically.

| Heterocycle Class | Reaction Name | Key Reagents | Typical Solvent | Temperature (°C) | Typical Time (h) |

| Quinoline | Friedländer Annulation | 2-Aminoaryl Ketone, Base/Acid | Ethanol | 80-100 | 4-12 |

| Dihydropyrimidinone | Biginelli Reaction | β-Ketoester, Urea, Acid Catalyst | Acetonitrile | 60-80 | 2-24 |

| Imidazole | Radziszewski Synthesis | Glyoxal, Ammonia, Acid | Methanol | 25-60 | 6-18 |

| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide | Ethanol | 70-80 | 3-8 |

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its aldehyde functionality allows for participation in classic condensation and multi-component reactions, while its halogenated aromatic ring offers sites for further diversification and tuning of molecular properties. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel, highly functionalized heterocycles for various scientific applications.

References

Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the use of 3-bromo-2,5-dichlorobenzaldehyde as a versatile starting material for the synthesis of key pharmaceutical intermediates. The following sections detail its application in the synthesis of precursors for anticonvulsant and anticancer agents, complete with experimental procedures, quantitative data, and pathway diagrams.

Application Note 1: Synthesis of a Phenyltriazine Intermediate Analogous to a Precursor for Lamotrigine

This protocol describes a synthetic route analogous to the initial steps in the synthesis of the anti-epileptic drug Lamotrigine. While the direct precursor to Lamotrigine is derived from 2,3-dichlorobenzaldehyde, this procedure illustrates how this compound can be utilized to create structurally similar phenyltriazine compounds, which are of significant interest in medicinal chemistry for their potential neurological activities. The key transformation involves a multi-step process culminating in the formation of a triazine ring system.

Experimental Protocol: Synthesis of a 6-(3-bromo-2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine Analog

This procedure is adapted from established syntheses of Lamotrigine.[1][2]

Step 1: Oxidation of this compound to 3-Bromo-2,5-dichlorobenzoic acid

-

Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

-

Add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding sodium bisulfite solution until the purple color disappears.

-

Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-bromo-2,5-dichlorobenzoic acid.

Step 2: Conversion to 3-Bromo-2,5-dichlorobenzoyl cyanide

-

Convert the synthesized 3-bromo-2,5-dichlorobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) and potassium iodide (KI) in a suitable solvent like xylene.

-

Add the freshly prepared 3-bromo-2,5-dichlorobenzoyl chloride to the cyanide solution and heat the mixture under reflux.

-